molecular formula C13H9BrCl2N2O4S B14406499 N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide CAS No. 87316-87-8

N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

Cat. No.: B14406499
CAS No.: 87316-87-8
M. Wt: 440.1 g/mol
InChI Key: QIBZXSKEQYRCMQ-UHFFFAOYSA-N
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Description

N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a complex organic compound characterized by the presence of bromine, chlorine, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.

    Nitration: Addition of a nitro group to the benzene ring.

    Sulfonation: Introduction of a sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the halogens.

Scientific Research Applications

N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4,5-dichlorophenyl)acetamide
  • N-(2-Bromo-4,5-dichlorophenyl)-2-chloroacetamide

Uniqueness

N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

87316-87-8

Molecular Formula

C13H9BrCl2N2O4S

Molecular Weight

440.1 g/mol

IUPAC Name

N-(2-bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H9BrCl2N2O4S/c1-7-2-3-8(4-13(7)18(19)20)23(21,22)17-12-6-11(16)10(15)5-9(12)14/h2-6,17H,1H3

InChI Key

QIBZXSKEQYRCMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Br)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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